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Compound of Interest

Compound Name: Jalapinolic acid

Cat. No.: B1672778

A definitive guide to the structural elucidation of Jalapinolic acid using advanced 2D Nuclear
Magnetic Resonance (NMR) techniques. This guide provides a comparative analysis of key 2D
NMR methods, detailed experimental protocols, and supporting data to offer researchers,
scientists, and drug development professionals a comprehensive resource for the structural
confirmation of this important hydroxy fatty acid.

Jalapinolic acid, identified as (11S)-11-hydroxyhexadecanoic acid, is a C16 fatty acid that
forms the aglycone core of various bioactive resin glycosides.[1] Accurate structural
confirmation is paramount for understanding its biological activity and for its potential use in
drug development. While one-dimensional (1D) NMR provides initial insights, two-dimensional
(2D) NMR techniques are indispensable for unambiguous structural assignment. This guide
details the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum
Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) in the complete
structural elucidation of Jalapinolic acid.

Comparative Analysis of 2D NMR Techniques

The combination of COSY, HSQC, and HMBC experiments provides a comprehensive map of
the molecule's connectivity. Each technique offers unique and complementary information, as
summarized below.
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2D NMR Technique

Information Provided

Key Correlations for
Jalapinolic Acid
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Experimental Data for Jalapinolic Acid

The following tables present the expected *H and 3C NMR chemical shifts for Jalapinolic

acid, along with the key 2D NMR correlations.

Table 1: *H and 3C NMR Chemical Shift Assignments for Jalapinolic Acid
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13C Chemical Shift

H Chemical Shift

Carbon No. Multiplicity
(ppm) (ppm)

1 ~179.0

2 ~34.0 ~2.35 t
3 ~24.5 ~1.63 m
4-9 ~29.0-29.5 ~1.25-1.40 m
10 ~37.5 ~1.45 m
11 ~72.0 ~3.60 m
12 ~37.5 ~1.45 m
13 ~25.5 ~1.30 m
14 ~31.8 ~1.28 m
15 ~22.6 ~1.28 m
16 ~14.1 ~0.88 t

Table 2: Key 2D NMR Correlations for Jalapinolic Acid

COSY Correlations  HSQC Correlation HMBC Correlations
Proton(s)

(*H) (*C) (*C)
H-2 (~2.35 ppm) H-3 C-2 C-1,C-3,C-4
H-10 (~1.45 ppm) H-9, H-11 C-10 C-9, C-11, C-12
H-11 (~3.60 ppm) H-10, H-12 C-11 C-9, C-10, C-12, C-13
H-16 (~0.88 ppm) H-15 C-16 C-14, C-15

Experimental Protocols

Sample Preparation: Jalapinolic acid is dissolved in a suitable deuterated solvent, such as

chloroform-d (CDCIls) or methanol-ds (CD30OD), to a concentration of 5-10 mg/mL.

© 2025 BenchChem. All rights reserved.

3/6 Tech Support


https://www.benchchem.com/product/b1672778?utm_src=pdf-body
https://www.benchchem.com/product/b1672778?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

NMR Data Acquisition: All NMR spectra are acquired on a high-field NMR spectrometer (e.g.,
500 MHz or higher).

e COSY: The experiment is typically run with 2048 data points in the direct dimension (F2) and
256-512 increments in the indirect dimension (F1).

 HSQC: A standard sensitivity-enhanced HSQC experiment is used with a spectral width
optimized to cover all proton and carbon chemical shifts.

« HMBC: The HMBC experiment is optimized for a long-range coupling constant of 8-10 Hz to
observe two- and three-bond correlations.

Workflow for Structure Confirmation

The logical flow of data analysis for the structural confirmation of Jalapinolic acid using 2D
NMR is depicted in the following diagram.
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1. Data Acquisition

1D NMR
(*H, 13C, DEPT)

2D NMR
(COSY, HSQC, HMBC)

2. Data Analysis

HSQC Analysis:
Assign *H to directly
attached 3C

COSY Analysis:

Establish tH-1H
spin systems

HMBC Analysis:
Connect spin systems via
long-range tH-13C correlations

3. Structure|Elucidation

(Assemble Fragments)
(Confirm Planar Structure)

4. Final Confirmation

Final Structure of

Jalapinolic Acid

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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